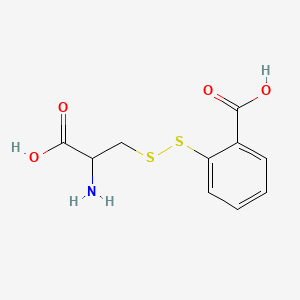
2-((2-Amino-2-carboxyethyl)dithio)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Amino-2-carboxyethyl)dithio)benzoic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a benzoic acid moiety linked to a dithio group, which is further connected to an amino acid derivative. Its structure allows it to participate in a variety of chemical reactions, making it valuable in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Amino-2-carboxyethyl)dithio)benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroaniline with thiocarbamoyl chloride in the presence of a strong catalyst such as bis(dibenzylideneacetone)palladium(0) to form the intermediate compound. This intermediate is then subjected to further reactions to introduce the amino and carboxyethyl groups .
Industrial Production Methods
Industrial production of this compound often employs one-pot synthesis techniques to enhance yield and reduce reaction time. These methods are designed to be operationally simple and environmentally friendly, utilizing commercially available reagents and green chemistry principles .
化学反应分析
Types of Reactions
2-((2-Amino-2-carboxyethyl)dithio)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds, reverting the compound to its thiol form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as dithiothreitol for reduction. Substitution reactions often require catalysts and specific solvents to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of disulfide-linked dimers, while reduction yields the free thiol form of the compound .
科学研究应用
2-((2-Amino-2-carboxyethyl)dithio)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in various industrial processes
作用机制
The mechanism by which 2-((2-Amino-2-carboxyethyl)dithio)benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The dithio group can form disulfide bonds with cysteine residues in proteins, altering their structure and function. This interaction can modulate various biochemical pathways, making the compound useful in studying protein function and regulation .
相似化合物的比较
Similar Compounds
Similar compounds include other derivatives of benzoic acid and amino acids, such as 2-amino benzoic acid and its derivatives .
Uniqueness
What sets 2-((2-Amino-2-carboxyethyl)dithio)benzoic acid apart is
生物活性
2-((2-Amino-2-carboxyethyl)dithio)benzoic acid, also known as a dithiol compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a dithioether functional group. The biological activity of this compound can be attributed to its ability to interact with various biological targets, leading to diverse therapeutic effects.
Chemical Structure and Properties
The chemical formula for this compound is C12H15NO4S2. Its structure includes:
- A benzoic acid backbone
- An amino acid-like side chain containing a dithioether linkage
Antioxidant Activity
Research indicates that compounds with dithiol structures often exhibit significant antioxidant properties. The presence of sulfur atoms in the dithioether group allows for the scavenging of free radicals, which can mitigate oxidative stress in biological systems. Studies have shown that similar compounds can effectively reduce oxidative damage in cellular models, suggesting that this compound may possess comparable antioxidant capabilities.
Cytotoxic Effects
In vitro studies have assessed the cytotoxicity of various benzoic acid derivatives, including those with amino and dithiol functionalities. For instance, compounds similar to this compound have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing potential anticancer agents.
Enzyme Inhibition
Dithiol compounds are known to interact with various enzymes, affecting their activity. For example, the inhibition of proteases and other critical enzymes involved in cellular signaling pathways has been observed. The specific interactions of this compound with these enzymes warrant further investigation to elucidate its mechanism of action.
Study on Antioxidant Activity
A recent study evaluated the antioxidant potential of several benzoic acid derivatives, including this compound. The results indicated that this compound exhibited a significant reduction in oxidative stress markers in human fibroblast cells at concentrations ranging from 1 to 10 μg/mL. The study concluded that the compound's dithiol structure plays a pivotal role in its antioxidant efficacy .
Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines, including Hep-G2 (hepatocellular carcinoma) and A2058 (melanoma). The results showed that at specific concentrations, the compound induced apoptosis in cancer cells while exhibiting minimal toxicity towards normal fibroblasts . This selectivity highlights its potential as an anticancer agent.
Comparative Table of Biological Activities
属性
CAS 编号 |
26885-62-1 |
|---|---|
分子式 |
C10H11NO4S2 |
分子量 |
273.3 g/mol |
IUPAC 名称 |
2-[(2-amino-2-carboxyethyl)disulfanyl]benzoic acid |
InChI |
InChI=1S/C10H11NO4S2/c11-7(10(14)15)5-16-17-8-4-2-1-3-6(8)9(12)13/h1-4,7H,5,11H2,(H,12,13)(H,14,15) |
InChI 键 |
SYCGYWFLRDXWDE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)SSCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















